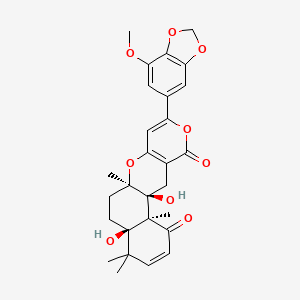

Territrem A

Description

Properties

IUPAC Name |

(1S,2S,7R,10R)-1,7-dihydroxy-14-(7-methoxy-1,3-benzodioxol-5-yl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O9/c1-24(2)7-6-21(29)26(4)27(24,31)9-8-25(3)28(26,32)13-16-18(37-25)12-17(36-23(16)30)15-10-19(33-5)22-20(11-15)34-14-35-22/h6-7,10-12,31-32H,8-9,13-14H2,1-5H3/t25-,26+,27-,28-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJHAHVVYAVVPA-JUDWXZBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC6=C(C(=C5)OC)OCO6)O)(C(=O)C=CC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Origin of Territrem A

Abstract

Territrem A is a potent tremorgenic mycotoxin produced by the filamentous fungus Aspergillus terreus. First identified during mycological surveys, this secondary metabolite is distinguished by its nitrogen-free structure and its function as a specific, irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] This technical guide provides a comprehensive overview of the origin of this compound, designed for researchers in natural products chemistry, mycology, and drug development. We will explore its discovery, the biological characteristics of its source organism, detailed protocols for its isolation and purification, and the pivotal experiments that have elucidated its complex biosynthetic pathway. This document synthesizes foundational research with modern analytical context to offer a complete scientific narrative of this compound's genesis.

Discovery and Initial Characterization

The discovery of the territrems was a direct result of systematic fungal screening. In 1979, Ling and his colleagues, while conducting a survey of mycotoxin-producing fungi, isolated and identified a series of tremorgenic compounds from rice cultures of Aspergillus terreus.[3][4] These compounds were initially designated C1 and C2, and were later given the trivial names this compound and Territrem B, respectively.[3][4][5]

High-resolution mass spectrometry established the molecular formula of this compound as C28H30O9.[3][4] Spectroscopic analysis using ultraviolet, infrared, and proton magnetic resonance spectroscopy indicated a complex polycyclic structure, closely related to that of Territrem B.[5] A key distinguishing structural feature of the territrem family, which sets them apart from many other tremorgenic mycotoxins, is the complete absence of a nitrogen atom in their molecular framework.[1]

The Producing Organism: Aspergillus terreus

Aspergillus terreus is a ubiquitous saprotrophic fungus found globally in soil, decomposing vegetation, and dust, with a higher prevalence in warmer climates.[6] Morphologically, it is characterized by its cinnamon-brown colonies and the production of compact, biseriate conidial heads.[6][7] Beyond producing territrems, A. terreus is a prolific source of diverse secondary metabolites, some of which have significant industrial and pharmaceutical importance.[6][7] Most notably, it was the original source for the discovery of lovastatin (mevinolin), a potent HMG-CoA reductase inhibitor used as a cholesterol-lowering drug.[6] The organism's capacity to synthesize a wide array of complex molecules, including organic acids and enzymes, makes it a subject of intense scientific and industrial interest.[6]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing a baseline for its analytical identification and handling.

| Property | Value | Source(s) |

| Molecular Formula | C28H30O9 | [3][4] |

| Molecular Weight | 510.53 g/mol | [8] |

| CAS Number | 70407-19-1 | [2] |

| Appearance | Crystalline Solid | [9] |

| Biological Activity | Tremorgenic Mycotoxin, Irreversible Acetylcholinesterase Inhibitor | [2][10] |

| Mechanism of Action | Induces tremors by inhibiting acetylcholinesterase at nerve endings. |

Isolation and Purification from Aspergillus terreus

The isolation of this compound from fungal cultures is a multi-step process requiring careful selection of culture conditions and chromatographic techniques to separate it from other co-produced metabolites. The discovery strains were often cultivated on solid rice media, which provides the necessary nutrients for robust secondary metabolite production.[1][9]

Experimental Protocol: Cultivation and Extraction

This protocol is a synthesized methodology based on established literature for achieving high yields of territrems.[9]

-

Inoculation and Cultivation:

-

Prepare a solid substrate medium, typically polished long-grain rice, in large culture flasks. Autoclave to ensure sterility.

-

Inoculate the sterile rice with a spore suspension of a known Territrem-producing strain of Aspergillus terreus (e.g., strain 23-1).[3]

-

Incubate the cultures under static conditions at approximately 25-28°C for 14-21 days, allowing for sufficient fungal growth and metabolite production.

-

-

Extraction:

-

Following incubation, dry the molded rice culture at 60°C.

-

Grind the dried culture into a fine powder.

-

Perform a Soxhlet extraction or repeated batch extractions using hot chloroform. Chloroform is the solvent of choice due to the high solubility of territrems.[9]

-

Collect the chloroform extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude, oily residue.

-

Workflow: Chromatographic Purification

The crude extract contains a complex mixture of lipids, pigments, and other secondary metabolites, including different territrem analogues. A systematic chromatographic workflow is essential for isolating pure this compound.

Caption: Workflow for the isolation and purification of this compound.

Experimental Protocol: Purification

-

Initial Cleanup:

-

Prepare a silica gel column.

-

Dissolve the crude extract in a minimal amount of chloroform and apply it directly to the column.

-

Wash the column with a non-polar solvent like hexane to remove lipids.

-

Desorb the toxin mixture from the silica gel using a chloroform-acetone (9:1, v/v) solvent system.[9] Collect the eluate and concentrate it.

-

-

Separation of Territrems:

-

Pack a second, larger silica gel column for high-resolution separation.

-

Apply the concentrated toxin mixture to the column.

-

Elute the column with a mobile phase of benzene-ethyl acetate (65:35, v/v).[9] This specific solvent ratio is critical for resolving this compound from the more abundant Territrem B and other analogues.

-

Monitor the fractions using thin-layer chromatography (TLC) and a UV lamp, looking for the characteristic blue fluorescence of territrems.

-

Pool the fractions containing pure this compound and evaporate the solvent to obtain the final crystalline product.

-

Elucidation of the Biosynthetic Pathway

Understanding the biosynthetic origin of a natural product is fundamental to its study and potential future manipulation. For this compound, a series of elegant isotopic labeling experiments in the 1980s provided definitive insights into the building blocks of its complex structure.[11][12]

Tracing the Carbon Skeleton: Isotopic Labeling Studies

The core experimental design involved feeding liquid cultures of A. terreus with various ¹⁴C- and ³H-labeled precursors and subsequently measuring the incorporation of radioactivity into the purified Territrem B molecule (used as a proxy for the territrem skeleton).[11][12] By chemically cleaving the purified, labeled territrem into its aromatic and non-aromatic moieties, researchers could pinpoint the origin of each part of the molecule.

-

Aromatic Moiety: When the fungus was fed with [U-¹⁴C]shikimate or L-[methyl-¹⁴C]methionine, the resulting radioactivity was predominantly located in the aromatic portion of the molecule.[11][12] This demonstrated that the benzene ring core of this compound is derived from the shikimate pathway, a common route for aromatic amino acid and secondary metabolite synthesis in fungi and plants. The methyl groups on this ring are supplied by S-adenosyl methionine (SAM), derived from methionine.

-

Non-Aromatic Moiety: Conversely, when [2-¹⁴C]mevalonate was used as the precursor, radioactivity was found almost exclusively in the non-aromatic, polyketide-terpenoid portion of the structure.[11][12] This confirmed that this part of the molecule is assembled via the mevalonate pathway, which produces the isoprene building blocks for terpenes and steroids.

The Mevinolin Inhibition Experiment: A Self-Validating System

A key piece of evidence solidifying the role of the mevalonate pathway came from an inhibition study using mevinolin (lovastatin).[11][12] Mevinolin, also produced by A. terreus, is a known and highly specific inhibitor of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway.

-

The Experiment: Cultures of A. terreus were treated with mevinolin while being fed [U-¹⁴C]acetate. Acetate is a primary precursor that feeds into multiple pathways, including the one leading to HMG-CoA.

-

The Result: Mevinolin treatment significantly inhibited the incorporation of radioactivity from acetate into territrem. However, when the experiment was repeated with [2-¹⁴C]mevalonate (a precursor downstream of the HMG-CoA reductase step), mevinolin had no inhibitory effect on radioactive incorporation.[11][12]

-

The Causality: This elegantly demonstrates that HMG-CoA reductase is an essential enzyme in the biosynthesis of this compound. By blocking this specific step, mevinolin starves the pathway of its necessary mevalonate-derived building blocks, but it does not affect the pathway if those building blocks are supplied externally. This provides powerful, self-validating proof of the metabolic route.

Caption: Biosynthetic precursors of the this compound molecular scaffold.

The Genetic Basis of Production: Biosynthetic Gene Clusters

In fungi, the genes required to produce a secondary metabolite are typically located together on a chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC).[13][14] While the specific BGC for this compound has not been fully characterized in the literature to the same extent as others like terrein, its structure can be inferred from the known biosynthetic precursors and the common architecture of fungal BGCs.[15][16]

A putative this compound BGC would be expected to contain:

-

A Core Polyketide Synthase (PKS): A large, multi-domain enzyme responsible for assembling the non-aromatic backbone from acetate/malonate units.

-

Terpene Cyclase: An enzyme to form the cyclic terpenoid portions of the molecule from mevalonate-derived precursors.

-

Tailoring Enzymes: A suite of enzymes that modify the core scaffold, including methyltransferases (to add methyl groups from SAM), oxidoreductases (to perform hydroxylations and other redox steps), and cyclases.

-

A Transcriptional Regulator: A pathway-specific transcription factor that controls the expression of all other genes within the cluster.

-

A Transporter: A protein, often an ABC or MFS transporter, responsible for exporting the final toxic product out of the fungal cell.

Caption: Conceptual model of a putative this compound Biosynthetic Gene Cluster.

Conclusion and Future Directions

The origin of this compound is a story of meticulous scientific investigation, from its initial discovery in Aspergillus terreus to the elegant elucidation of its hybrid polyketide-terpenoid biosynthetic pathway. Foundational studies using isotopic labeling and specific enzyme inhibitors have provided a clear picture of its molecular building blocks. While much is known, the complete genetic blueprint encoded in its biosynthetic gene cluster remains an area ripe for exploration using modern genomic and molecular biology techniques. Fully characterizing this BGC would not only deepen our understanding of fungal natural product synthesis but could also open avenues for biosynthetic engineering to produce novel analogues with potentially new pharmacological activities.

References

-

Ling, K. H., Yang, C. K., & Peng, F. T. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. Applied and Environmental Microbiology, 37(3), 355–357. [Link][3][4][5]

-

Ling, K. H. (2008). Territrems, Tremorgenic Mycotoxins Isolated from Aspergillus Terreus. Mycotoxins in Food, Feed and Bioweapons. [Link][1]

-

ASM Journals. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. Applied and Environmental Microbiology. [Link][4][5]

-

Ling, K. H., & Chen, B. J. (1988). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology, 54(2), 585–587. [Link][11]

-

National Center for Biotechnology Information. (1988). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology. [Link][12]

-

Ling, K. H., Yang, C. K., Kuo, C. A., & Kuo, M. D. (1982). Solvent systems for improved isolation and separation of territrems A and B. Applied and Environmental Microbiology, 44(4), 860–863. [Link][9]

-

Nong, X. H., Wang, Y. F., Zhang, X. Y., et al. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. Marine Drugs, 12(12), 6113-6124. [Link][18][19]

-

The Vespiary. (1987). Biosynthesis of Territrems by Aspergillus terreus. [Link]

-

ASM Journals. (1985). Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus. Applied and Environmental Microbiology. [Link][20]

-

ResearchGate. The territrem family. A, structure of some territrems and their derivatives.[Link][21]

-

PubMed. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus. [Link][4]

-

Gressler, M., Zaehle, C., Scherlach, K., et al. (2014). Terrein Biosynthesis in Aspergillus terreus and Its Impact on Phytotoxicity. Chemistry & Biology, 21(6), 718-727. [Link][16]

-

Balansa, W., Islam, M. T., & Schüffler, A. (2023). The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters. Frontiers in Fungal Biology. [Link][13][15]

-

Lass-Flörl, C., & Keller, N. P. (2016). Aspergillus terreus Species Complex. Microbiology Spectrum, 4(4). [Link][7]

-

Balasubramanian, S., Balakrishnan, G., & Ponnuraj, K. (2007). Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation. Nature Chemical Biology, 3(9), 573-577. [Link][22]

-

ResearchGate. (2014). Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus. [Link][23]

-

Singh, R., Kumar, V., Kumar, A., et al. (2017). Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India. Frontiers in Microbiology, 8, 1438. [Link][24]

-

PubMed. (2026). The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters. [Link][14]

-

Peng, F. C., & Ling, K. H. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism. Journal of Biological Chemistry, 274(49), 34783-34788. [Link][10]

-

Tsay, J. J., & Tzen, C. Y. (2001). Determination of territrem B in rice media with different strains of Aspergillus terreus by chromatography. Journal of Food and Drug Analysis, 9(1). [Link][25]

-

Kosalková, K., García-Estrada, C., & Martín, J. F. (2009). An Overview of Conventional and Emerging Analytical Methods for the Determination of Mycotoxins. Marine Drugs, 7(1), 1-33. [Link][26]

-

Kumar, P., Mahato, D. K., Kamle, M., et al. (2017). Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review. Food Science & Nutrition, 8(5), 2183-2203. [Link][27]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scite.ai [scite.ai]

- 4. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Aspergillus terreus - Wikipedia [en.wikipedia.org]

- 7. Aspergillus terreus Species Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Solvent systems for improved isolation and separation of territrems A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Territrems by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters [frontiersin.org]

- 14. The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. researchgate.net [researchgate.net]

- 22. Terrequinone A biosynthesis through L-tryptophan oxidation, dimerization and bisprenylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Isolation and Characterization of “Terrein” an Antimicrobial and Antitumor Compound from Endophytic Fungus Aspergillus terreus (JAS-2) Associated from Achyranthus aspera Varanasi, India [frontiersin.org]

- 25. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]

- 26. mdpi.com [mdpi.com]

- 27. Rapid and sensitive detection of mycotoxins by advanced and emerging analytical methods: A review - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Territrem A (NMR, mass spectrometry)

Executive Summary

Territrem A (TRA) is a tremorgenic mycotoxin isolated from Aspergillus terreus.[1] Structurally, it belongs to the territrem family, characterized by a unique tetracyclic naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione core.[1] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), making it a critical target for neuropharmacological research and drug development.[1]

This guide provides a definitive spectroscopic profile of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] It is designed to enable the precise identification and differentiation of TRA from its congeners (Territrem B and C) without reliance on external databases.

Part 1: Structural Characterization Strategy

The elucidation of this compound requires a multi-modal approach. While Mass Spectrometry establishes the molecular composition, NMR spectroscopy provides the stereochemical connectivity required to distinguish the unique methylenedioxy bridge that separates TRA from Territrem B (TRB).

Structural Elucidation Workflow

Figure 1: Integrated workflow for the isolation and structural validation of this compound.

Part 2: Mass Spectrometry (MS) Profile

Mass spectrometry is the first line of identification. This compound is distinguished by its molecular ion and specific fragmentation patterns associated with the benzodioxole moiety.

High-Resolution Mass Spectrometry (HRMS)

-

Molecular Formula: C₂₈H₃₀O₉[1]

-

Exact Mass: 510.1890 Da[1]

-

Observed Molecular Ion [M]+: m/z 510 (Electron Impact - EI) or [M+H]+ 511 (Electrospray Ionization - ESI).[1]

Fragmentation Analysis (EI-MS)

Unlike Territrem B, which contains a trimethoxyphenyl group, this compound contains a methylenedioxy (benzodioxole) group.[1] This structural difference dictates the fragmentation pathway.

| Ion Type | m/z (approx) | Structural Interpretation |

| Molecular Ion [M]+ | 510 | Intact this compound molecule.[1] Confirms C₂₈H₃₀O₉.[1] |

| Base Peak | Variable | Often corresponds to the stable core fragment after loss of the aromatic side chain. |

| [M - Aromatic]+ | ~345 | Cleavage of the bond connecting the benzodioxole moiety to the pyran core. |

| Aromatic Fragment | 165 | The benzodioxole (methylenedioxy-methoxy-phenyl) cation.[1] |

Differentiation Note: Territrem B (C₂₉H₃₄O₉) shows a molecular ion at m/z 542 .[1] The mass difference of 32 Da corresponds to the difference between a methylenedioxy group (-O-CH₂-O-) and two methoxy groups (2 x -OCH₃).[1]

Part 3: NMR Spectroscopy Data

NMR is the gold standard for confirming the presence of the methylenedioxy ring, which is the defining feature of this compound.

¹H NMR Spectroscopy (Proton NMR)

Solvent: CDCl₃ | Frequency: 300-600 MHz[1]

The spectrum is dominated by the rigid tetracyclic core and the specific aromatic substituents.

| Region | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment / Structural Significance |

| Aromatic | 6.70 - 6.90 | Multiplet | 2H | Benzodioxole Ar-H .[1] Unlike TRB (which has a singlet for 2 equivalent protons), TRA shows coupling due to the lower symmetry of the benzodioxole ring. |

| Methylenedioxy | 5.95 - 6.05 | Singlet | 2H | -O-CH₂-O- .[1] The diagnostic peak for this compound. Absent in Territrem B. |

| Olefinic | 5.50 - 6.50 | Multiplets | 2-3H | Protons on the pyran rings (Core skeleton).[1] |

| Methoxy | 3.85 - 3.90 | Singlet | 3H | -OCH₃ .[1] TRA has only one methoxy signal.[1] (TRB has three methoxy signals).[1] |

| Aliphatic | 1.00 - 3.50 | Multiplets | ~15H | Methylene and methine protons of the aliphatic core.[1] |

| Methyls | 1.00 - 1.50 | Singlets | 12H | Four tertiary methyl groups (C-CH₃) on the core skeleton.[1] |

¹³C NMR Spectroscopy (Carbon NMR)

| Carbon Type | Chemical Shift (δ ppm) | Assignment |

| Carbonyls | 190 - 205 | Ketone / Lactone carbonyls (C=O).[1] |

| Aromatic C-O | 140 - 150 | Oxygenated aromatic carbons (Benzodioxole ring).[1] |

| Olefinic | 120 - 140 | C=C double bonds in the pyran system.[1] |

| Methylenedioxy | 101.5 | -O-CH₂-O- .[1] The definitive carbon signal for the benzodioxole group. |

| Methoxy | 56.0 | -OCH₃ .[1] Single signal. |

| Aliphatic | 20 - 50 | Quaternary and methylene carbons of the core.[1] |

Part 4: Comparative Validation (Self-Validating Protocol)

To ensure scientific integrity, a researcher must validate the identity of this compound by excluding its congeners. Use the following logic gate:

Step 1: Check the Methoxy Region (¹H NMR)

-

Observation: One singlet at ~3.9 ppm?

-

Inference: Consistent with this compound. (Territrem B would show three singlets or a large integration of 9H).[1]

Step 2: Check for Methylenedioxy Signal (¹H & ¹³C NMR)

-

Observation: Sharp singlet at ~6.0 ppm (¹H) and signal at ~101 ppm (¹³C)?

-

Inference: Confirms the benzodioxole ring. This confirms this compound.[1]

Step 3: Mass Check

-

Observation: Parent ion at m/z 510?

-

Inference: Confirms C₂₈ skeleton. (Territrem C is m/z 512; Territrem B is m/z 542).[1]

Logical Validation Diagram

Figure 2: Logic gate for the discrimination of this compound from B and C.

References

-

Ling, K. H., Yang, C. K., & Peng, F. T. (1979). Territrems, tremorgenic mycotoxins of Aspergillus terreus.[1][4][5] Applied and Environmental Microbiology, 37(3), 355–357.[1][4][5]

-

Ling, K. H., Yang, C. K., & Huang, H. C. (1979). Differentiation of aflatoxins from territrems.[1][4] Applied and Environmental Microbiology, 37(3), 358–361.[1][4]

-

Peng, F. C., Ling, K. H., Wang, Y., & Lee, G. H. (1992). NMR assignments of territrems A, B, and C and the structure of MB2, the major metabolite of territrem B by rat liver microsomal fraction.[1] Journal of Natural Products, 55(2), 251–255.[1]

-

Chen, J. W., Luo, Y. L., Hwang, M. J., Peng, F. C., & Ling, K. H. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[1] Journal of Biological Chemistry, 274(49), 34916-34923.[1]

Sources

- 1. (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a,12b-Hexahydro-4a,12a-dihydroxy-9-(7-methoxy-1,3-benzodioxol-5-yl)-4,4,6a,12b-tetramethyl-4H,11H-naphtho(2,1-b)pyrano(3,4-e)pyran-1,11(5H)-dione | C28H30O9 | CID 115079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Territrems, tremorgenic mycotoxins of Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis Pathway of Territrem A in Aspergillus terreus: An In-Depth Technical Guide

Executive Summary

Territrem A (TRA) is a potent tremorgenic mycotoxin belonging to the indole-diterpenoid (IDT) class, primarily isolated from Aspergillus terreus. Unlike typical reversible acetylcholinesterase (AChE) inhibitors, this compound and its congener Territrem B exhibit a unique irreversible, non-covalent inhibition mechanism. This guide delineates the biosynthetic architecture of this compound, distinguishing it from the co-occurring polyketide "terrein" and detailing the enzymatic cascade from precursor assembly to the critical terminal acetylation that defines the A-isoform.

Part 1: Genomic Architecture & Biosynthetic Logic

The tra Gene Cluster vs. The ter Cluster

A critical distinction for researchers is the differentiation between the terrein and territrem biosynthetic gene clusters (BGCs) in A. terreus, which are often confused due to nomenclature similarities.

-

The ter Cluster: Encodes for terrein , a simple polyketide.[1][2] Key gene: terA (PKS).[1][3]

-

The tra Cluster (Territrem): Encodes for This compound/B . This is an indole-diterpenoid cluster. It does not rely on a Polyketide Synthase (PKS) for its core scaffold but rather on the convergence of the shikimate and mevalonate pathways.

Core Biosynthetic Machinery

The synthesis of this compound follows the conserved "paxilline-like" IDT trajectory before diverging into unique oxidative rearrangements.

| Enzyme Class | Function in Territrem Pathway |

| GGPP Synthase | Generates Geranylgeranyl diphosphate (C20 precursor). |

| Prenyltransferase (PT) | Fuses the indole moiety (from Tryptophan) with GGPP. |

| Indole-Diterpene Cyclase | Catalyzes the cationic cyclization to form the pentacyclic core (paspaline-like). |

| P450 Monooxygenases | Responsible for the extensive oxygenation of the pyrone ring and aromatic cleavage. |

| Acetyltransferase | The Defining Step: Converts Territrem B into this compound via C4-acetylation. |

Part 2: The Biosynthetic Cascade (Step-by-Step)

The pathway can be segmented into three phases: Assembly , Cyclization/Oxidation , and Terminal Modification .

Phase 1: Precursor Assembly & Prenylation

The pathway initiates with the condensation of Indole-3-glycerol phosphate (IGP) or Tryptophan with Geranylgeranyl diphosphate (GGPP) .

-

Reaction: C3-prenylation of the indole ring.[4]

-

Intermediate: 3-Geranylgeranylindole (3-GGI) .

-

Mechanism: The prenyltransferase attacks the electron-rich C3 position of the indole, establishing the carbon backbone required for the diterpene skeleton.

Phase 2: The Oxidative Cyclization (The IDT Core)

Unlike simple terpenes, 3-GGI undergoes a cascade of epoxidations and cyclizations.

-

Epoxidation: Flavin-dependent monooxygenases epoxidize the alkene bonds of the geranylgeranyl tail.

-

Cationic Cyclization: A cyclase triggers a cascade, closing rings A, B, C, and D to form a Paspaline-like intermediate .

-

Ring Expansion & Oxidation: Cytochrome P450s catalyze the formation of the unique E/F rings found in territrem, including the cleavage of the aromatic ring to form the characteristic pyrone moiety.

Phase 3: The Terminal Acetylation (Territrem B A)

The biological difference between this compound and B is a single acetyl group.

-

Precursor: Territrem B (Contains a C4-hydroxyl group).

-

Enzyme: Territrem Acetyltransferase (TraAT) .

-

Reaction: Acetyl-CoA + Territrem B

this compound + CoA. -

Significance: This step is often the bottleneck in heterologous expression systems.

Visualization: The this compound Pathway

Caption: Logical flow of this compound biosynthesis, highlighting the transition from the conserved IDT core to the specific acetylated toxin.

Part 3: Experimental Validation Protocols

To confirm this pathway or identify the specific gene cluster in a new strain, the following self-validating protocols are recommended.

Protocol A: Differential Metabolite Profiling (A vs. B)

Objective: Distinguish this compound from B to verify Acetyltransferase activity.

-

Cultivation: Inoculate A. terreus (strain 23-1 or equivalent) in Potato Dextrose Broth (PDB). Incubate at 28°C for 14 days (stationary).

-

Extraction:

-

Filter mycelia. Extract filtrate with Chloroform (CHCl3) (1:1 v/v).

-

Evaporate solvent to dryness under N2 stream.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 95% B over 15 mins.

-

Differentiation Markers:

-

Territrem B: Search for

corresponding to the hydroxylated form. -

This compound: Search for

with a mass shift of +42 Da (Acetylation). -

Validation: Fragmentation of this compound should yield a characteristic loss of 60 Da (Acetic acid) or 42 Da (Ketene), reverting to the Territrem B ion.

-

-

Protocol B: Acetylcholinesterase (AChE) Inhibition Assay

Objective: Verify the biological activity of the isolated fraction.

-

Reagents: Human recombinant AChE, Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent).

-

Setup:

-

Mix 100 µL Buffer (Phosphate pH 8.0) + 20 µL DTNB + 10 µL Enzyme + 10 µL Territrem Sample (dissolved in DMSO).

-

-

Reaction: Incubate at 25°C for 10 mins.

-

Initiation: Add 20 µL Acetylthiocholine.

-

Readout: Measure Absorbance at 412 nm every 30s for 5 mins.

-

Interpretation:

-

Irreversible Binding Check: Dilute the enzyme-inhibitor complex 100-fold. If activity does not recover, inhibition is irreversible (characteristic of Territrems).

-

Part 4: Pharmacological Context & Mechanism[5]

This compound is not merely a toxin; it is a molecular probe for the AChE peripheral anionic site (PAS).

-

Binding Mode: Crystal structures reveal that Territrem B (and by extension A) binds to the active site gorge, spanning from the peripheral site to the catalytic triad.

-

Uniqueness: Unlike organophosphates (covalent, Serine residue attack), Territrems bind non-covalently but with such high affinity and steric entrapment that the inhibition is effectively irreversible.

-

Structure-Activity Relationship (SAR): The trimethoxybenzoate moiety (aromatic region) is crucial for PAS interaction, while the pyrone ring (modified diterpene) anchors the molecule in the gorge.

Visualization: Experimental Workflow

Caption: Workflow for the isolation and pharmacological validation of this compound.

References

-

Ling, K. H., et al. (1987). Biosynthesis of Territrems by Aspergillus terreus. Applied and Environmental Microbiology. Link

-

Chen, J., et al. (1999). Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism.[5] Journal of Biological Chemistry. Link

-

Cheung, J., et al. (2012). Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility. ACS Chemical Neuroscience. Link

-

Zaehle, C., et al. (2014).[1][2][3] Terrein Biosynthesis in Aspergillus terreus and Its Impact on Phytotoxicity. (Distinction between Terrein and Territrem clusters). Chemistry & Biology. Link

-

Nicholson, M. J., et al. (2020). Indole-diterpenoid biosynthesis in Ascomycetes. (General IDT pathway mechanics). Applied Microbiology and Biotechnology. Link

Sources

- 1. Frontiers | The terrein biosynthetic gene cluster of Aspergillus terreus: structure, function, regulation, and similar gene clusters [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Territrem A: Biosynthesis, Isolation, and Pharmacological Profiling of an Aspergillus Secondary Metabolite

Executive Summary

Territrem A (TRA) is a highly potent tremorgenic mycotoxin and meroterpenoid secondary metabolite originally isolated from the filamentous fungus Aspergillus terreus[1]. Characterized by its complex naphthopyran scaffold, TRA and its derivatives exhibit profound anti-acetylcholinesterase (AChE) activity. Because of its non-covalent, highly specific binding mechanism, this compound has emerged as a critical structural template for drug development professionals targeting neurodegenerative disorders such as Alzheimer's disease (AD)[2], as well as a promising candidate for eco-friendly marine antifouling agents[3].

This technical guide provides a comprehensive, causality-driven framework for the biosynthesis, isolation, and functional validation of this compound, designed for researchers optimizing fungal secondary metabolite workflows.

Biosynthetic Assembly in Aspergillus terreus

The biosynthesis of this compound is a classic example of meroterpenoid assembly, requiring the precise convergence of multiple metabolic pathways. Isotopic labeling studies using radioactive precursors have elucidated the hybrid nature of the territrem scaffold[4]:

-

Aromatic Moiety : Derived from the shikimate pathway .

-

Non-Aromatic (Terpenoid) Moiety : Synthesized via the mevalonate pathway .

-

Methylation : S-adenosylmethionine (SAM) serves as the methyl donor for methoxy group functionalization[4].

Causality Insight: The dual-pathway origin of territrems was definitively proven by introducing mevinolin, a specific inhibitor of

Biosynthetic convergence of this compound in Aspergillus terreus.

Pharmacological Mechanism: AChE Inhibition

Unlike organophosphates that covalently and irreversibly modify AChE, this compound acts as a non-covalent, highly specific inhibitor. Computational docking and structure-activity relationship (SAR) models reveal that the E-ring and its substituents dictate the superior binding affinity of territrems and related arisugacins[5].

TRA functions as a dual-binding site inhibitor :

-

Catalytic Active Site (CAS) : Sterically blocks the catalytic triad (e.g., Ser203), preventing the hydrolysis of the neurotransmitter acetylcholine[6].

-

Peripheral Anionic Site (PAS) : Interacts strongly with surface residues (such as Trp286). Binding at the PAS is therapeutically critical, as it not only enhances inhibitory potency but also prevents AChE-induced

-amyloid aggregation—a dual therapeutic mechanism highly sought after in AD drug development[5].

Dual-site inhibition mechanism of AChE by this compound.

Methodology: Upstream Fermentation & Downstream Processing

The production of this compound requires strict control over environmental parameters. Aspergillus terreus typically synthesizes territrems exclusively during the stationary phase of growth[1].

Causality Insight: Secondary metabolism is ecologically triggered by the depletion of primary carbon sources. Rapid carbohydrate exhaustion halts primary biomass accumulation, shifting the intracellular metabolic flux toward polyketide and terpenoid synthases. Furthermore, an alkaline initial pH (pH 9–11) significantly upregulates territrem yield compared to acidic conditions, likely due to stress-induced activation of secondary metabolite gene clusters[1].

Protocol 1: Solid-State Fermentation and Chromatographic Isolation

This self-validating protocol ensures high-purity recovery of highly lipophilic meroterpenoids.

-

Inoculation: Inoculate A. terreus (e.g., strain CCRC 32111 or marine-derived SCSGAF0162) onto solid-state rice media or Potato-Dextrose (PD) broth[2],[1].

-

Incubation: Cultivate at 28 °C for 12 to 14 days. Validation checkpoint: Monitor carbohydrate levels; harvest only after complete carbohydrate depletion marks the stationary phase[1].

-

Solvent Extraction: Macerate the fermented biomass and extract exhaustively with Chloroform (

) or Ethyl Acetate (EtOAc). Rationale: Territrems are highly lipophilic; aqueous extraction will result in near-zero yield[4]. -

Fractionation: Concentrate the organic extract under reduced pressure. Subject the crude extract to silica gel column chromatography, utilizing a step-gradient elution of Hexane:EtOAc.

-

Purification: Pool fractions exhibiting AChE inhibitory activity and purify via Preparative High-Performance Liquid Chromatography (Prep-HPLC) to isolate pure this compound[4].

Downstream processing and isolation workflow for this compound.

Methodology: Functional Validation (AChE Assay)

To quantify the bioactivity of isolated TRA, the Modified Ellman's Method coupled with LC-MS is the gold standard, avoiding the false positives commonly associated with TLC bioautography caused by organic solvent interference[7].

Protocol 2: Modified Ellman's Microplate Assay

Causality Insight: The assay relies on the hydrolysis of acetylthiocholine iodide (ATChI) by AChE to produce thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate, a yellow anion absorbing at 412 nm.

-

Reagent Preparation: Prepare 0.1 M Phosphate buffer (pH 8.0), 0.01 M DTNB, and 0.075 M ATChI. Critical Step: DTNB is highly sensitive to light and oxidation; it must be prepared fresh.

-

Pre-incubation: In a 96-well microplate, combine 140 µL of buffer, 10 µL of the this compound isolate (dissolved in DMSO), 10 µL of DTNB, and 10 µL of AChE enzyme (0.1 U/mL). Incubate at 25 °C for 15 minutes. Rationale: Pre-incubation allows the non-covalent inhibitor to reach thermodynamic binding equilibrium with the enzyme before the competitive substrate is introduced.

-

Reaction Initiation: Add 10 µL of ATChI to initiate the reaction[2].

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Validation & Calculation: Include a blank (buffer instead of enzyme) to subtract spontaneous ATChI hydrolysis, and a vehicle control (DMSO) to represent 100% enzyme activity. Calculate the

using non-linear regression.

Quantitative Data Summaries

Table 1: Comparative AChE Inhibitory Activity

Recent bioprospecting of marine-derived A. terreus strains has yielded territrem derivatives with extraordinary nanomolar potency, rivaling synthetic clinical standards[2],[3].

| Compound | Source Organism | Target Application | |

| Territrem Derivative 1 | A. terreus SCSGAF0162 | 4.2 ± 0.6 nM | AD Therapeutics / Antifouling |

| Territrem Derivative 2 | A. terreus SCSGAF0162 | 4.5 ± 0.6 nM | AD Therapeutics / Antifouling |

| Territrem B | A. terreus CCRC 32111 | 7.6 µM | AD Therapeutics |

| Donepezil (Control) | Synthetic Standard | ~10–50 nM | Clinical AD Standard |

Table 2: Optimal Fermentation Parameters for Territrem Production[1]

| Parameter | Optimal Range | Mechanistic Rationale |

| Incubation Time | 12–14 Days | Coincides with the stationary phase and complete carbohydrate depletion. |

| Temperature | 28 °C | Optimal thermodynamic environment for fungal polyketide and terpenoid synthases. |

| Initial pH | 9.0 – 11.0 | Alkaline stress upregulates secondary metabolite gene clusters, increasing yield 4-fold over acidic pH. |

| Carbon Source | Sucrose / Dextrose | Promotes rapid initial biomass accumulation followed by the sharp depletion necessary to trigger secondary metabolism. |

References

-

[2] Title: Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus | Source: MDPI Marine Drugs | URL: [Link]

-

[7] Title: Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors: A Systemic Review | Source: MDPI Molecules | URL: [Link]

-

[1] Title: Factors affecting territrem B production by aspergillus terreus CCRC 32111 in potato-dextrose medium | Source: Journal of Food and Drug Analysis | URL: [Link]

-

[6] Title: Structure and Anti-Acetylcholinesterase Activity of 4α-(Hydroxymethyl)-4α-demethylterritrem B | Source: Journal of Natural Products | URL: [Link]

-

[4] Title: Biosynthesis of Territrems by Aspergillus terreus | Source: Applied and Environmental Microbiology (PMC) | URL: [Link]

-

[5] Title: A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase | Source: PMC | URL: [Link]

-

Title: this compound (T3D3746) | Source: T3DB (The Toxin and Toxin Target Database) | URL: [Link]

-

[3] Title: Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus | Source: MDPI Marine Drugs | URL: [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus | MDPI [mdpi.com]

- 4. Biosynthesis of Territrems by Aspergillus terreus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: In Vitro Models for Studying Territrem A Neurotoxicity

Executive Summary & Biological Context

Territrem A (TRA) is a tremorgenic mycotoxin produced by Aspergillus terreus. While structurally related to the more widely studied Territrem B (TRB), TRA shares a distinct and scientifically critical mechanism of action: it acts as a potent, irreversible inhibitor of acetylcholinesterase (AChE) without forming a covalent bond. This "non-covalent irreversible" inhibition is unique among AChE inhibitors (which are typically reversible like donepezil or covalent-irreversible like organophosphates).

Why this matters: Studying TRA requires specialized in vitro protocols. Standard steady-state kinetics often fail to capture the time-dependent onset of inhibition characteristic of territrems. This guide details the specific cell models, kinetic assays, and safety protocols required to accurately characterize TRA neurotoxicity.

Mechanism of Action: The "Trapped" Inhibitor

Unlike organophosphates that phosphorylate the catalytic serine, TRA binds to the Peripheral Anionic Site (PAS) and the active site gorge of AChE. This binding induces a conformational change in the enzyme, effectively "trapping" the toxin inside. The result is a stable complex that resists washout, mimicking irreversible inhibition despite the lack of a covalent bond.

Diagram 1: Kinetic Mechanism of this compound Inhibition

Caption: Kinetic pathway of TRA. The transition from the initial reversible complex to the "trapped" state (AChE-TRA) is time-dependent and functionally irreversible.*

Model Selection: Choosing the Right System

For TRA neurotoxicity, the choice of model depends on whether the endpoint is molecular kinetics (AChE inhibition) or cellular pathology (oxidative stress/apoptosis).

Table 1: Comparative In Vitro Models

| Model System | Biological Relevance | Key Advantages for TRA Study | Limitations |

| Purified hAChE | High (Target specific) | Essential for determining | No metabolic or cytotoxicity data. |

| SH-SY5Y (Human Neuroblastoma) | High (Human origin) | Can be differentiated into cholinergic neuron-like phenotype (Retinoic Acid/BDNF). Expresses human AChE isoforms. | Undifferentiated cells have low AChE activity; differentiation protocol is time-consuming (7-14 days). |

| PC12 (Rat Pheochromocytoma) | Moderate (Rat origin) | High expression of AChE upon NGF differentiation. Robust model for secretory vesicle study. | Species difference (Rat vs Human AChE sensitivity may vary). |

| Primary Cortical Neurons | Very High | Gold standard for physiological relevance. | High cost, heterogeneity, and limited lifespan in vitro. |

Recommendation: Use Purified hAChE for kinetic characterization and Differentiated SH-SY5Y for cytotoxicity and neuroprotection studies.

Experimental Protocols

Protocol A: Preparation of this compound Stock

Safety Note: TRA is a potent tremorgen. Handle in a fume hood with double gloves.

-

Solvent: Dissolve lyophilized TRA in 100% DMSO (Dimethyl sulfoxide).

-

Target Stock Concentration: 10 mM.

-

Stability: Store at -20°C in amber vials (light sensitive).

-

-

Working Solutions: Dilute in assay buffer immediately before use. Keep final DMSO concentration < 0.1% to avoid solvent effects on AChE activity.

Protocol B: Modified Ellman’s Assay for Irreversible Inhibition

Standard IC50 assays are insufficient for TRA because inhibition is time-dependent. This protocol measures the rate of inactivation.

Reagents:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB (Ellman’s Reagent)[1]

-

Acetylthiocholine Iodide (Substrate)[1]

-

Purified AChE (Human recombinant or Electric Eel)

Step-by-Step:

-

Incubation: Mix AChE (0.1 U/mL) with varying concentrations of TRA (0.1 nM – 100 nM) in buffer.

-

Time Course: Incubate for varying times (

= 0, 5, 10, 20, 30, 60 min) at 37°C. -

Measurement: At each time point, remove an aliquot and add to a cuvette containing DTNB (0.3 mM) and Substrate (0.5 mM).

-

Read: Measure Absorbance at 412 nm immediately to determine residual enzyme activity.

-

Validation (The Washout Step):

-

Incubate AChE + TRA (at IC80 concentration) for 60 min.

-

Dilute the mixture 100-fold into substrate solution.

-

Result: If activity does not recover upon dilution, inhibition is confirmed as irreversible (characteristic of Territrems).

-

Protocol C: Cellular Neurotoxicity in SH-SY5Y Cells

Differentiation (Crucial Step):

-

Seed SH-SY5Y cells at

cells/cm². -

Treat with 10 µM Retinoic Acid (RA) in low-serum media (1% FBS) for 5-7 days.

-

Verification: Confirm neurite outgrowth microscopically before TRA treatment.

Toxicity Assay:

-

Treatment: Expose differentiated cells to TRA (Range: 10 nM – 10 µM) for 24h and 48h.

-

Viability: Perform MTT or CellTiter-Glo assay.

-

Mechanism Check (ROS Generation):

-

Load cells with DCFH-DA (10 µM) for 30 min.

-

Wash with PBS.

-

Treat with TRA.

-

Measure fluorescence (Ex/Em: 485/535 nm) to detect oxidative stress, a secondary effect of TRA-induced excitotoxicity.

-

Data Analysis & Interpretation

Calculating Kinetic Constants

For irreversible inhibitors like TRA, the

-

Plot ln(% Residual Activity) vs. Incubation Time for each TRA concentration.

-

The slope of this line =

.

-

-

Plot

vs. [Inhibitor Concentration] .-

This hyperbolic plot allows determination of

(affinity of the initial reversible complex) and

-

Benchmark Values (Based on Territrem B):

- : ~1-5 nM (High affinity)

-

: ~0.1 - 0.5 min

-

Note: TRA is expected to have slightly lower potency than TRB but follows the same kinetic profile.

Experimental Workflow Diagram

Caption: Integrated workflow for characterizing this compound neurotoxicity, separating molecular kinetics from cellular phenotypic assays.

References

-

Ling, K. H., et al. (1999). "Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism."[2][3] Journal of Biological Chemistry, 274(49), 34916-34923.

-

Cheung, J., et al. (2012). "Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility."[4][5][6] ACS Chemical Neuroscience, 4(8), 1091-1098.

-

Coumoul, X., et al. (2022). "The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants." NeuroToxicology, 92, 131-155.

-

Peng, F. C., et al. (1993). "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus." Applied and Environmental Microbiology, 47(1), 98-100.

-

BenchChem Technical Support. (2025). "A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors." BenchChem Application Notes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Determination of territtrem B in rice media with different strains of " by S.-Y. Fang, Q.-K. Wei et al. [jfda-online.com]

- 4. Structures of Human Acetylcholinesterase Bound to Dihydrotanshinone I and Territrem B Show Peripheral Site Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic Grounding: Territrem A in Cholinergic Signaling

Advanced Application Note: Utilizing Territrem A as a Selective Probe for Cholinergic Pathway and Acetylcholinesterase Dynamics

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a comprehensive, mechanistically grounded framework for utilizing this compound (TRA) in cholinergic research. Rather than simply listing procedures, this document elucidates the causality behind experimental choices, ensuring that your assays function as self-validating systems.

This compound is a potent tremorgenic mycotoxin isolated from the marine-derived and terrestrial fungus Aspergillus terreus[1]. In the context of neuropharmacology, it serves as an exceptional molecular probe for studying cholinergic pathways due to its unique mechanism of action.

Unlike classical acetylcholinesterase (AChE) inhibitors (e.g., neostigmine or organophosphates), this compound is a non-nitrogenous compound[1][2]. Computational and X-ray crystallographic studies reveal that territrem derivatives bind uniquely to both the peripheral anionic site (PAS) and the active site gorge of the AChE enzyme[3].

The Causality of Cholinergic Crisis: Under normal physiological conditions, AChE rapidly hydrolyzes the excitatory neurotransmitter acetylcholine (ACh) into choline and acetate, terminating the synaptic signal[4]. When this compound binds to AChE, it completely suppresses this hydrolytic action. The enzymatic blockade causes a rapid accumulation of ACh in the synaptic cleft, leading to the continuous overstimulation of postsynaptic nicotinic and muscarinic receptors. In in vivo models, this manifests as a cholinergic crisis characterized by severe whole-body tremors, muscle fasciculation, and autonomic dysfunction[2].

Mechanism of this compound inhibiting AChE, leading to acetylcholine accumulation in the synapse.

Physicochemical Properties & Handling

To ensure assay reproducibility, it is critical to understand the physical constraints of your probe. This compound is highly lipophilic, necessitating specific solvent considerations to prevent precipitation in aqueous assay buffers.

Table 1: Quantitative Physicochemical Profile of this compound [1]

| Property | Value / Description | Experimental Implication |

| Molecular Weight | 510.53 g/mol | Use for precise molarity calculations. |

| Chemical Formula | C₂₈H₃₀O₉ | Non-nitrogenous α-pyrone structure. |

| Solubility | Soluble in DMSO, EtOH, DMF | Prepare 10 mM master stocks in 100% DMSO. |

| Target IC₅₀ (AChE) | Low nM to µM range | Requires serial dilution down to the picomolar range for accurate dose-response curves. |

Note: Always maintain final DMSO concentrations below 1% (v/v) in enzymatic assays to prevent solvent-induced protein denaturation.

Experimental Protocol: High-Throughput AChE Inhibition Assay

To quantify the inhibitory potency of this compound, we utilize a modified Ellman’s method[5]. This protocol is engineered as a self-validating system: it employs continuous kinetic monitoring rather than a single endpoint read, allowing you to verify the linearity of the enzymatic reaction and detect any assay artifacts (e.g., compound precipitation or auto-hydrolysis).

Rationale and Chemical Causality

The assay relies on the synthetic substrate Acetylthiocholine iodide (ATCI) . AChE hydrolyzes ATCI into acetate and thiocholine. The free sulfhydryl group of thiocholine immediately reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow anion that absorbs strongly at 412 nm[5]. The rate of color formation is directly proportional to AChE activity.

Step-by-Step Methodology

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0. Causality: AChE activity and the DTNB reaction are optimal at this slightly alkaline pH[5].

-

Enzyme Working Solution: Dilute recombinant human AChE or electric eel AChE to 0.05 U/mL in Assay Buffer containing 0.1% BSA (to prevent enzyme adsorption to the microplate walls).

-

Substrate/Chromogen Mix: Prepare a solution containing 0.5 mM ATCI and 0.3 mM DTNB in Assay Buffer. Keep protected from light.

Step 2: Inhibitor Pre-Incubation (The Self-Validating Checkpoint)

-

In a 96-well clear flat-bottom microplate, add 20 µL of this compound (serially diluted in buffer, max 1% DMSO final) to the test wells.

-

Add 20 µL of vehicle (1% DMSO in buffer) to the Positive Control (uninhibited enzyme) wells.

-

Add 20 µL of Assay Buffer to the Blank (background hydrolysis) wells.

-

Add 40 µL of the Enzyme Working Solution to all wells except the Blank wells (add 40 µL buffer instead).

-

Incubate the plate at room temperature for 15 minutes. Causality: this compound requires time to equilibrate and bind to the PAS and active site gorge before substrate introduction.

Step 3: Reaction Initiation & Kinetic Reading

-

Rapidly add 40 µL of the Substrate/Chromogen Mix (ATCI + DTNB) to all wells using a multichannel pipette[5].

-

Immediately transfer the plate to a microplate reader.

-

Measure absorbance kinetically at 412 nm every 30 seconds for 10 minutes at 25°C[5].

Step-by-step workflow of the modified Ellman assay for evaluating AChE inhibition.

Data Presentation and Interpretation

Extract the linear portion of the kinetic curve (usually between 1 and 5 minutes) to calculate the initial velocity (

Calculate Percentage Inhibition using the self-validating controls:

Plot the % Inhibition against the log concentration of this compound using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Table 2: Expected Pharmacological Profiles (Comparative Baseline) [4][6]

| Compound | Target | Mechanism of Action | Expected IC₅₀ Range |

| This compound / B | AChE | Non-nitrogenous; PAS & Active Site binding | 4.0 nM – 7.6 µM |

| Neostigmine | AChE | Carbamylates active site serine | ~10 - 50 nM |

| Donepezil | AChE | Reversible, non-covalent PAS binding | ~5 - 15 nM |

Note: Territrem derivatives have demonstrated binding affinities rivaling commercial AChE inhibitors, making them highly valuable for structural biology studies and the design of novel eco-friendly antifoulants or Alzheimer's therapeutics[4][6].

References

-

(PDF) Territrem and Butyrolactone Derivatives from a Marine-Derived Fungus Aspergillus Terreus - ResearchGate. researchgate.net. Available at:[Link]

-

Structure and Anti-Acetylcholinesterase Activity of 4α-(Hydroxymethyl)-4α-demethylterritrem B | Journal of Natural Products - ACS Publications. acs.org. Available at:[Link]

-

This compound (T3D3746) - T3DB. t3db.ca. Available at:[Link]

-

Research Advances and Detection Methodologies for Microbe-Derived Acetylcholinesterase Inhibitors: A Systemic Review - MDPI. mdpi.com. Available at:[Link]

-

Metabolism of this compound by liver microsomes of Wistar rats: Identification of the metabolites and their metabolic sequence | Request PDF - ResearchGate. researchgate.net. Available at:[Link]

-

A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC. nih.gov. Available at:[Link]

Sources

Troubleshooting & Optimization

Territrem A Solubility: A Technical Support Guide for Researchers

Welcome to the technical support center for investigators working with Territrem A. This guide is designed to provide you with in-depth, practical information regarding the solubility of this compound in two common laboratory solvents: Dimethyl Sulfoxide (DMSO) and ethanol. As researchers, scientists, and drug development professionals, understanding the nuances of compound solubility is paramount for experimental success and data reproducibility. This document moves beyond simple statements of solubility to provide a framework for decision-making, troubleshooting, and proper handling of this potent mycotoxin.

Frequently Asked Questions (FAQs)

Q1: Is this compound soluble in DMSO and ethanol?

Yes, this compound is qualitatively described as soluble in both DMSO and ethanol[1]. This means that for many standard research applications, these solvents are effective for preparing stock solutions.

Q2: What is the specific solubility of this compound in DMSO and ethanol in mg/mL or mM?

Currently, specific quantitative solubility data for this compound in DMSO and ethanol is not extensively reported in publicly available literature. The solubility of a compound can be influenced by factors such as the purity of the compound, the specific batch, the temperature, and the presence of any contaminants. Therefore, for applications requiring a precise understanding of the solubility limit, it is recommended to determine this experimentally. A detailed protocol for determining solubility is provided in this guide.

Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What's happening and how can I fix it?

This is a common issue when working with hydrophobic compounds dissolved in a strong organic solvent like DMSO or ethanol. The compound is soluble in the concentrated organic solvent but crashes out of solution when introduced to a largely aqueous environment. Here are some troubleshooting steps:

-

Lower the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium to minimize both precipitation and solvent-induced cytotoxicity.

-

Perform serial dilutions in the solvent: Before the final dilution into your aqueous medium, perform serial dilutions of your high-concentration stock in 100% DMSO or ethanol. This gradual reduction in concentration can help prevent precipitation.

-

Use a co-solvent: In some cases, the addition of a biocompatible co-solvent such as PEG400 or Tween 80 to the final dilution can help maintain solubility.

-

Increase mixing: Ensure rapid and thorough mixing immediately after adding the this compound solution to the aqueous medium.

Q4: What is the recommended storage condition for this compound stock solutions?

For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. When stored properly in a dry solvent, stock solutions can be stable for several months.

Quantitative Solubility Data Summary

| Solvent | Qualitative Solubility | Expected Quantitative Range (to be determined experimentally) |

| DMSO | Soluble[1] | Potentially high (e.g., >10 mg/mL) |

| Ethanol | Soluble[1] | Likely lower than DMSO, but sufficient for many applications |

Experimental Protocols

Protocol 1: Determination of this compound Solubility (Visual Method)

This protocol provides a straightforward method to estimate the solubility of this compound in DMSO or ethanol.

Materials:

-

This compound (solid)

-

Anhydrous DMSO or 100% Ethanol

-

Vortex mixer

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Prepare a series of known concentrations: Weigh out a precise amount of this compound and prepare a high-concentration stock solution (e.g., 20 mg/mL) in your chosen solvent (DMSO or ethanol).

-

Create serial dilutions: Perform a series of 2-fold dilutions from your stock solution in the same solvent to create a range of concentrations (e.g., 10 mg/mL, 5 mg/mL, 2.5 mg/mL, etc.).

-

Visual Inspection: Carefully observe each dilution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution is your estimated solubility.

-

Incubation (Optional): To assess thermodynamic solubility, allow the solutions to sit at room temperature for a few hours and re-examine for any precipitation.

Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the preparation of a standard high-concentration stock solution for use in cell-based assays.

Materials:

-

This compound (Molecular Weight: 510.5 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 510.5 g/mol * 1000 mg/g * 1 mL = 5.105 mg

-

-

Weigh this compound: Carefully weigh out approximately 5.1 mg of this compound into a sterile vial.

-

Add DMSO: Add 1 mL of anhydrous, sterile DMSO to the vial.

-

Dissolve: Vortex the vial until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but be mindful of potential compound degradation with excessive heat.

-

Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -20°C or -80°C.

Decision-Making Workflow for Solvent Selection

The choice between DMSO and ethanol often depends on the specific requirements of your experiment. The following diagram illustrates a decision-making process to guide your solvent selection.

Caption: Decision-making flowchart for selecting the appropriate solvent for this compound.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| This compound powder is not dissolving | - Insufficient solvent volume- Low-quality or wet solvent- Compound has low solubility at the desired concentration | - Add more solvent to decrease the concentration.- Use fresh, anhydrous DMSO or ethanol.- Gently warm the solution or sonicate briefly. |

| Precipitation upon storage at -20°C | - Solution was not fully dissolved initially.- Solvent absorbed water.- Concentration is above the solubility limit at low temperatures. | - Ensure the compound is fully dissolved before freezing.- Use anhydrous solvents and store in tightly sealed vials.- Prepare a slightly lower concentration stock solution. |

| Inconsistent experimental results | - Inaccurate initial weighing.- Degradation of this compound in solution.- Pipetting errors during dilution. | - Use a calibrated analytical balance.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Use calibrated pipettes and ensure thorough mixing at each dilution step. |

References

Sources

Technical Guide: Stability & Handling of Territrem A in Cell Culture Systems

Executive Summary

Territrem A (TRA) is a tremorgenic mycotoxin and a potent, irreversible inhibitor of acetylcholinesterase (AChE).[1] Its efficacy in in vitro assays depends critically on maintaining its structural integrity and bioavailability.

Key Stability Profile:

-

Solubility: Hydrophobic; requires organic co-solvent (DMSO/Ethanol).[1]

-

Media Stability: Susceptible to non-specific binding (albumin/plastic) rather than rapid chemical degradation.[1]

-

Enzymatic Sensitivity: Potential susceptibility to esterase-mediated hydrolysis in serum-supplemented media.[1]

Reconstitution & Stock Management

Q: What is the optimal solvent for reconstituting this compound? A: Dimethyl sulfoxide (DMSO) is the preferred solvent.

-

Protocol: Dissolve lyophilized TRA in high-grade (anhydrous) DMSO to a concentration of 10 mM .

-

Why: TRA is highly lipophilic.[1] Aqueous buffers (PBS, media) will cause immediate precipitation if used for direct reconstitution.[1] Ethanol is a viable alternative but evaporates more readily, altering concentration over time.[1]

Q: How should I store the stock solution? A:

-

Temperature: -20°C or -80°C.

-

Container: Amber glass vials or foil-wrapped polypropylene tubes (protect from light).

-

Shelf Life: >2 years in anhydrous DMSO at -20°C.

-

Precaution: Aliquot into single-use volumes (e.g., 10–50 µL) to avoid freeze-thaw cycles, which introduce moisture and promote hydrolysis.[1]

Stability in Cell Culture Media

Q: Does this compound degrade in DMEM or RPMI at 37°C? A: Chemically, TRA is relatively stable in neutral pH media (pH 7.0–7.[1]4) for up to 48 hours. However, bioavailability often drops due to two factors:

-

Serum Protein Binding: TRA is hydrophobic.[1] In media containing 10% Fetal Bovine Serum (FBS), TRA will bind to albumin.[1] This reduces the free concentration available to inhibit AChE, potentially shifting your IC50 values by 10–100 fold.

-

Plastic Adsorption: At nanomolar concentrations, TRA can adsorb to polystyrene culture plates.[1]

Q: How do I mitigate serum effects? A:

-

Option A (Best): Perform short-term assays (1–4 hours) in serum-free media or balanced salt solutions (HBSS).[1]

-

Option B: If serum is required for cell health (long-term incubation), use Low-IgG / Heat-Inactivated FBS to minimize esterase activity, though albumin binding will persist.[1]

Q: Is this compound light-sensitive? A: Yes, like many polyketide-derived mycotoxins, it can undergo photo-oxidation.[1]

-

Action: Perform dilutions in low-light conditions and wrap incubation plates in aluminum foil.

Experimental Workflow & Troubleshooting

Standardized Dilution Protocol

To prevent precipitation ("crashing out") when moving from DMSO to Media:

-

Step 1: Prepare a 1000x intermediate dilution in DMSO (e.g., if final target is 1 µM, make a 1 mM stock).

-

Step 2: Add the 1000x DMSO stock dropwise to the moving culture media (vortexing gently).

-

Step 3: Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Precipitate visible | Rapid dilution or high final concentration (>50 µM).[1] | Use the "intermediate dilution" step. Warm media to 37°C before adding TRA. |

| IC50 is higher than literature (Low potency) | Serum binding (Albumin sequestration).[1] | Switch to serum-free media for the assay window. |

| High variability between replicates | Adsorption to plastic tips/plates.[1] | Use low-binding pipette tips and glass-coated or low-binding plates.[1] |

| Loss of activity over days | Hydrolysis or metabolism by cells. | Refresh media containing fresh TRA every 24 hours. |

Mechanistic Visualization

The following diagram illustrates the competing pathways this compound faces in a cell culture environment.

Caption: Fate of this compound in vitro. Green path represents the desired mechanism; red/dashed paths represent stability risks reducing effective concentration.

References

-

Ling, K. H., et al. (1984).[1] "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem C from Aspergillus terreus." Applied and Environmental Microbiology.

-

Chen, J. W., & Ling, K. H. (1996).[1] "Territrems: naturally occurring specific irreversible inhibitors of acetylcholinesterase." Journal of Biomedical Science.

-

Cayman Chemical. "this compound Product Information & Stability Data." Cayman Chemical Technical Datasheets.

-

Peng, F. C., et al. (1980).[1] "Isolation, chemical structure, acute toxicity, and some physicochemical properties of territrem B' from Aspergillus terreus." Applied and Environmental Microbiology.

Sources

Troubleshooting inconsistent results in Territrem A neurotoxicity assays

Technical Support Center: Troubleshooting Territrem A Neurotoxicity Assays

Introduction: The this compound Challenge

This compound (TRA) is a tremorgenic mycotoxin and a potent, irreversible inhibitor of acetylcholinesterase (AChE). Unlike classic organophosphates that covalently bond to the active site serine, TRA and its congener Territrem B (TRB) bind non-covalently but irreversibly within the AChE active site gorge.

This unique "non-covalent irreversible" mechanism, combined with high lipophilicity and potential autofluorescence, creates a minefield of experimental variables. This guide addresses the root causes of inconsistency in TRA assays, moving beyond simple procedural errors to the physicochemical realities of the compound.

Part 1: Reagent Integrity & Handling

Q: My stock solution of this compound precipitated after a few weeks at -20°C. Is it still usable?

Status: Discard and Prepare Fresh. Root Cause: "Wet" DMSO and Freeze-Thaw Instability. TRA is highly lipophilic. While soluble in DMSO, it is intolerant to water. DMSO is hygroscopic; repeated opening of the vial introduces atmospheric moisture. At -20°C, "wet" DMSO can form crystal lattices that force the lipophilic TRA out of solution (salting out effect). Once precipitated, TRA often forms tight aggregates that do not redissolve upon warming, leading to effectively lower concentrations and variable IC50 values.

Protocol for Stability:

-

Anhydrous Preparation: Dissolve solid TRA in high-grade anhydrous DMSO (<0.1% water).

-

Single-Use Aliquots: Aliquot immediately into amber glass vials (TRA is light-sensitive) to avoid freeze-thaw cycles.

-

Storage: Store at -80°C for long term. For working stocks (-20°C), use a desiccator.

Q: I see significant loss of potency when diluting TRA into my assay buffer. Why?

Root Cause: Adsorption to Plastics. Due to its polycyclic structure, TRA adheres avidly to polystyrene and polypropylene surfaces, especially in serum-free or low-protein buffers.

The Fix:

-

Glassware: Perform intermediate dilutions in glass tubes.

-

Carrier Protein: Include 0.01% - 0.1% BSA (Bovine Serum Albumin) in the assay buffer to act as a carrier, preventing loss to plastic walls. Note: Ensure BSA does not interfere with your specific readout.

-

Mixing: Mix immediately upon addition. Do not allow the DMSO bolus to sit at the bottom of the well.

Part 2: Enzymatic Assay Troubleshooting (AChE Inhibition)

Q: My IC50 values decrease significantly if I incubate longer. Which value is correct?

Answer: The longer incubation value is more biologically relevant. Mechanism: TRA exhibits slow-binding kinetics . Unlike fast reversible inhibitors (e.g., Edrophonium), TRA must navigate the narrow active site gorge of AChE to establish its irreversible lock. This process is time-dependent.

-

T = 0 min pre-incubation: You are measuring initial binding, which is weak. IC50 will appear high (low potency).

-

T = 30 min pre-incubation: The TRA-AChE complex has formed. IC50 will be lower (true potency).

Standardized Protocol: Always report the Pre-incubation Time . For TRA, a minimum of 30 minutes pre-incubation of Enzyme + Inhibitor before adding the substrate (ATCh) is mandatory to reach equilibrium.

Q: I am using a fluorescence-based AChE assay (Amplex Red) and getting wild background signals. Why?

Root Cause: Autofluorescence. Territrems (especially TRB and TRA) exhibit blue fluorescence under UV/violet excitation. While Amplex Red excites/emits at ~570/585 nm, broad-spectrum autofluorescence or filter bleed-through can occur at high TRA concentrations (>10 µM).

The Fix:

-

Switch to Ellman’s Method (Colorimetric): The standard Ellman’s reagent (DTNB) measures absorbance at 412 nm, avoiding fluorescence interference.

-

Background Subtraction: If you must use fluorescence, run a "No Enzyme" control containing TRA at every concentration tested. Subtract this value from your experimental wells.

Q: Why do my results differ from published literature using Electric Eel AChE?

Root Cause: Species Specificity. TRA sensitivity varies between AChE isoforms.

-

Electric Eel (EeAChE): Often less sensitive or displays different kinetics compared to mammalian isoforms.

-

Human Recombinant (hAChE): The gold standard for drug development.

-

Mouse Brain Homogenate: Contains mixed esterases (AChE + BChE), complicating data unless specific inhibitors (e.g., iso-OMPA for BChE) are added.

Recommendation: Use Human Recombinant AChE for translational accuracy.

Part 3: Visualization of Mechanism & Troubleshooting